![molecular formula C15H13NO4S B2783900 N-([2,2'-bifuran]-5-ylmethyl)benzenesulfonamide CAS No. 2034437-39-1](/img/structure/B2783900.png)
N-([2,2'-bifuran]-5-ylmethyl)benzenesulfonamide
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Overview
Description
N-([2,2’-bifuran]-5-ylmethyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential biological activity and diverse applications. Benzenesulfonamide derivatives are effective in the treatment of proliferative diseases such as cancer .
Synthesis Analysis
Sulfonamides can be prepared in the laboratory in many ways. The classic approach entails the reaction of sulfonyl chlorides with an amine . The reaction of primary and secondary amines with benzenesulfonyl chloride is the basis of the Hinsberg reaction, a method for detecting primary and secondary amines .Scientific Research Applications
Anticancer and Antimicrobial Agents
Benzenesulfonamide derivatives, including “N-([2,2’-bifuran]-5-ylmethyl)benzenesulfonamide”, have been studied for their potential as anticancer and antimicrobial agents . The tumor cells shift their metabolism to anaerobic glycolysis with a significant modification in pH. Therefore, an overexpression of carbonic anhydrase IX (CA IX) genes was detected in many solid tumors. Accordingly, selective inhibition of CA IX can be a useful target for discovering novel antiproliferative agents .
Inhibition of Carbonic Anhydrase IX
The compound has been found to inhibit carbonic anhydrase IX, a gene that is overexpressed in many solid tumors . This makes it a potential target for the development of new antiproliferative agents.
Synthesis of Aryl Thiazolone-Benzenesulfonamides
“N-([2,2’-bifuran]-5-ylmethyl)benzenesulfonamide” is used in the synthesis of new aryl thiazolone-benzenesulfonamides . These compounds have shown significant inhibitory effects against cancer cell lines .
Organo-catalyst for Synthesis of 2-Aryl-4,5-diphenyl-1H-imidazoles
“N-([2,2’-bifuran]-5-ylmethyl)benzenesulfonamide” has been used as an effective organo-catalyst for the synthesis of 2-aryl-4,5-diphenyl-1H-imidazoles . This environmentally friendly, high-yielding, cost-effective protocol includes a simple experimental procedure, a short reaction time, a simple work-up, the ability to tolerate a variety of functional groups, and excellent yields .
Schiff Base Condensation
“N-([2,2’-bifuran]-5-ylmethyl)benzenesulfonamide” has been used in the Schiff base condensation of (Z)-4-amino-N-(5-methyl-1,3,4-thiadiazol-2(3 H)-ylidene)benzenesulfonamide .
Safety and Hazards
Mechanism of Action
Target of Action
N-([2,2’-bifuran]-5-ylmethyl)benzenesulfonamide is a type of benzenesulfonamide . Benzenesulfonamides are known to target carbonic anhydrase (CA) enzymes , particularly carbonic anhydrase IX (CA IX) . CA IX is overexpressed in many solid tumors and plays a crucial role in tumor cell proliferation and survival .
Mode of Action
The compound interacts with its target, CA IX, by inhibiting its activity . This inhibition disrupts the normal function of the enzyme, leading to changes in the tumor cell’s metabolism and survival .
Biochemical Pathways
The inhibition of CA IX affects the carbonic acid-bicarbonate buffer system within the tumor cells . This system is crucial for maintaining pH homeostasis within cells. Disruption of this system can lead to a significant modification in pH, shifting the tumor cells’ metabolism to anaerobic glycolysis .
Pharmacokinetics
Benzenesulfonamide derivatives have been shown to have good pharmacokinetic properties, drug likeness, and toxicity profiles, suggesting that they may be suitable for clinical trials .
Result of Action
The inhibition of CA IX by N-([2,2’-bifuran]-5-ylmethyl)benzenesulfonamide can lead to anti-proliferative effects on tumor cells . Some benzenesulfonamide derivatives have shown significant inhibitory effects against cancer cell lines .
properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4S/c17-21(18,13-5-2-1-3-6-13)16-11-12-8-9-15(20-12)14-7-4-10-19-14/h1-10,16H,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBPPNPBIHSALW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NCC2=CC=C(O2)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-([2,2'-bifuran]-5-ylmethyl)benzenesulfonamide |
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